Sodium butyrate

Content Navigation

CAS Number

Product Name

IUPAC Name

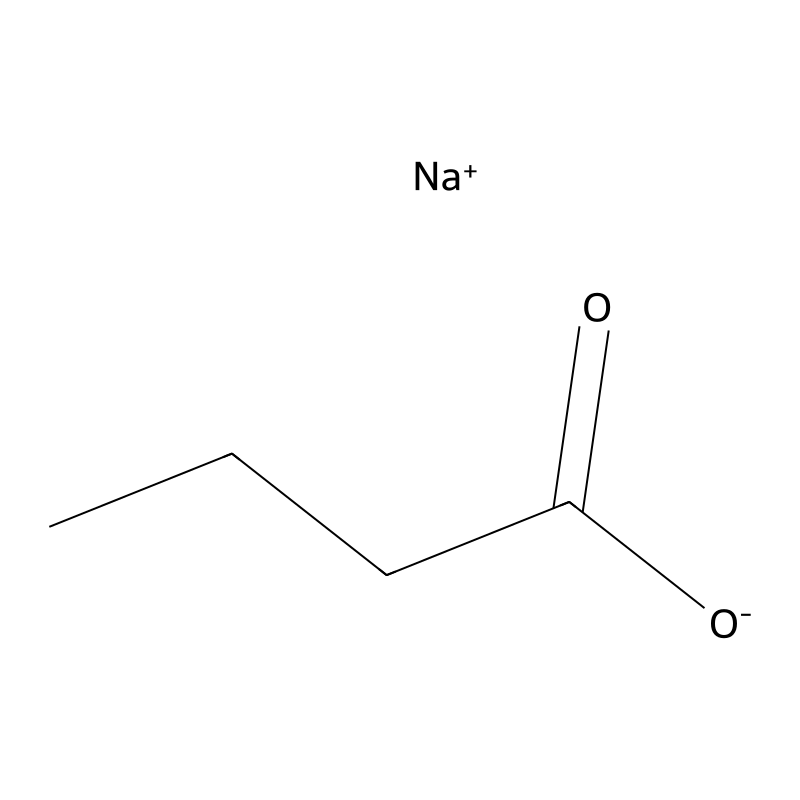

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Gut Health and Inflammatory Bowel Disease (IBD):

- Anti-inflammatory properties: NaB can suppress the production of pro-inflammatory cytokines and promote the expression of anti-inflammatory mediators in intestinal cells, potentially offering benefits in IBD like ulcerative colitis and Crohn's disease. [Source: ]

- Barrier function improvement: NaB can strengthen the intestinal barrier by enhancing tight junction integrity, potentially reducing intestinal permeability and inflammation in IBD. [Source: ]

- Microbiome modulation: NaB can serve as a prebiotic, selectively promoting the growth of beneficial gut bacteria and creating an environment unfavorable for pathogenic bacteria, potentially influencing IBD development and progression. [Source: ]

However, clinical trials investigating NaB for IBD treatment have yielded mixed results, requiring further research to determine its efficacy and optimal dosage. [Source: ]

Cancer Research:

- Anti-proliferative and pro-apoptotic effects: NaB can induce cell cycle arrest and apoptosis in cancer cells, potentially inhibiting tumor growth and progression. [Source: ]

- Histone deacetylase (HDAC) inhibition: NaB acts as an HDAC inhibitor, modifying gene expression patterns and potentially suppressing cancer cell proliferation and promoting differentiation. [Source: ]

- Immunomodulatory effects: NaB can enhance the anti-tumor immune response by activating immune cells and promoting their infiltration into tumors. [Source: ]

NaB is still under investigation for its potential use in cancer treatment, with preclinical and early clinical trials ongoing.

Metabolic Regulation and Obesity:

- Improved insulin sensitivity: NaB can enhance insulin signaling and glucose uptake in cells, potentially contributing to improved blood sugar control in obesity and diabetes. [Source: ]

- Increased energy expenditure: NaB can activate genes involved in brown adipose tissue (BAT) activation and thermogenesis, potentially promoting increased calorie burning and weight management. [Source: ]

- Reduced gut inflammation: NaB's anti-inflammatory properties in the gut might indirectly contribute to improved metabolic health by reducing systemic inflammation associated with obesity. [Source: ]

Sodium butyrate is a sodium salt of butyric acid, with the chemical formula or . It is typically encountered as a white, water-soluble crystalline solid that possesses a strong and unpleasant odor. Sodium butyrate is produced in the human gut through the fermentation of dietary fibers, particularly from legumes and nuts, and is also found in certain dairy products such as Parmesan cheese and butter . This compound plays a significant role in various biological processes, including cell differentiation and gene expression regulation, making it a valuable subject of study in biological and medical research.

The primary mechanism of action for sodium butyrate is its inhibition of histone deacetylases (HDACs) []. HDACs are enzymes that remove acetyl groups from histone proteins, which control how tightly DNA is packaged within the cell nucleus. By inhibiting HDACs, sodium butyrate increases acetylation of histones, leading to a looser chromatin structure and facilitating the access of transcription factors to DNA. This altered chromatin structure can influence the expression of various genes, including those involved in cell proliferation, differentiation, and apoptosis (programmed cell death).

In this reaction, butyric acid reacts with sodium hydroxide to form sodium butyrate and water. The synthesis can be optimized by controlling temperature and concentration to achieve high yields (up to 98%) through evaporation and crystallization processes .

Sodium butyrate has diverse biological activities, particularly in the context of cellular mechanisms. It acts as an inhibitor of class I and class II histone deacetylases (HDACs), which are enzymes involved in modifying chromatin structure and regulating gene expression. This inhibition leads to histone hyperacetylation, affecting approximately 2% of mammalian genes .

Furthermore, sodium butyrate has been shown to:

- Induce differentiation in various cell types.

- Modulate immune responses by influencing regulatory T cells.

- Reduce inflammation and oxidative stress in various tissues, including the kidneys .

Its role as a short-chain fatty acid also contributes to gut health by serving as an energy source for colonocytes and promoting the growth of beneficial gut bacteria .

Sodium butyrate can be synthesized through several methods, with the most common being the neutralization of butyric acid with sodium hydroxide. Key steps include:

- Reaction Setup: Butyric acid is slowly added to an aqueous solution of sodium hydroxide while maintaining controlled temperatures (50°C - 60°C).

- Evaporation: After the reaction completes, water is evaporated to concentrate the solution.

- Crystallization: The product is cooled to allow crystallization of sodium butyrate.

- Drying: The crystallized product is dried to obtain pure sodium butyrate .

Alternative methods may involve enzymatic synthesis or fermentation processes using specific microbial strains capable of producing sodium butyrate from carbohydrates.

Sodium butyrate has numerous applications across various fields:

- Biological Research: Used extensively in studies related to gene expression, epigenetics, and cell differentiation due to its role as an HDAC inhibitor.

- Nutritional Supplements: Promoted for gut health due to its production from dietary fibers; it enhances the growth of beneficial gut bacteria.

- Therapeutic Uses: Investigated for potential therapeutic effects in conditions such as inflammatory bowel disease, cancer therapy, and metabolic disorders due to its anti-inflammatory properties .

- Food Industry: Occasionally used as a food additive for flavoring.

Research indicates that sodium butyrate interacts with various cellular pathways. For instance:

- It enhances the activation of regulatory T cells in the colon, which play a crucial role in maintaining immune homeostasis .

- Sodium butyrate treatment has been shown to upregulate genes associated with anti-inflammatory responses while downregulating pro-inflammatory cytokines .

- Studies have demonstrated its ability to modulate gut microbiota composition, potentially improving health outcomes related to metabolic syndrome and obesity .

These interactions highlight sodium butyrate's potential as a therapeutic agent in managing inflammatory conditions.

Sodium butyrate shares similarities with several other short-chain fatty acids, particularly those involved in gut health. Below is a comparison highlighting its uniqueness:

| Compound | Chemical Formula | Unique Properties |

|---|---|---|

| Sodium Butyrate | Inhibits HDACs; promotes gut health; anti-inflammatory effects | |

| Sodium Propionate | Similar HDAC inhibition; less potent than butyrate in promoting gut health | |

| Sodium Acetate | Used primarily for metabolic energy; less impact on histone modification | |

| Sodium Valerate | Similar fatty acid profile; less studied for HDAC inhibition |

Sodium butyrate stands out due to its significant role in epigenetic regulation and its unique ability to enhance gut microbiota health through fermentation processes, making it a compound of considerable interest in both research and therapeutic contexts.

Epigenetic Regulation

Histone Deacetylase Inhibition

Sodium butyrate functions as a potent inhibitor of histone deacetylases (HDACs), enzymes responsible for removing acetyl groups from histone proteins. By blocking HDAC activity, sodium butyrate induces hyperacetylation of histones, particularly H3 and H4, which loosens chromatin structure and enhances transcriptional accessibility [1] [3] [7]. This inhibition is non-competitive and reversible, with butyrate directly interacting with the catalytic site of HDACs [1]. The resulting hyperacetylation disrupts the interaction between histones and DNA, facilitating the recruitment of transcriptional machinery to promotor regions [3]. Notably, sodium butyrate’s HDAC inhibitory effects are selective, influencing approximately 2% of mammalian genes, many of which are involved in cell cycle regulation and differentiation [1].

Impact on Gene Expression Patterns

The epigenetic changes induced by sodium butyrate lead to significant alterations in gene expression. For instance, the p21(Waf1/Cip1) gene, a cyclin-dependent kinase inhibitor, is upregulated via Sp1/Sp3 transcription factors that recruit HDAC1 and HDAC2 to its promotor [1]. Sodium butyrate’s removal of these deacetylases derepresses p21, arresting the cell cycle at G1 and M/G2 phases [1] [2]. Genome-wide analyses in bovine kidney epithelial cells revealed 450 significantly regulated genes, predominantly involved in cell cycle control, DNA replication (e.g., MCM2-6, Orc1), and apoptosis [2]. These transcriptional changes underscore sodium butyrate’s pleiotropic effects on cellular homeostasis.

Chromatin Remodeling Effects

Beyond histone acetylation, sodium butyrate promotes large-scale chromatin reorganization. Hyperacetylation of H4 histones destabilizes nucleosome structure, increasing the mobility of chromatin fibers and enabling transcription factor binding [3]. This remodeling is critical for activating genes with butyrate response elements, such as those encoding metabolic enzymes and tumor suppressors [1]. Chromatin accessibility also facilitates the repair of DNA damage, as demonstrated by enhanced recruitment of repair proteins to acetylated chromatin regions [2].

Cellular Signaling Pathways

ERK Pathway Modulation

Sodium butyrate activates the extracellular signal-regulated kinase (ERK) pathway, which regulates mesenchymal stem cell (MSC) differentiation. Phosphorylated ERK stimulates osteogenic differentiation by upregulating Runx2, a master transcription factor for bone formation, while suppressing adipogenic differentiation through downregulation of PPARγ2 [7]. This dual effect is mediated by ERK-dependent phosphorylation of transcriptional coactivators, which shift MSC fate toward osteoblast lineage [7]. Inhibition of ERK signaling abrogates sodium butyrate’s pro-osteogenic effects, highlighting its centrality in cellular differentiation decisions [7].

AMPK and mTOR Signaling

Sodium butyrate modulates the adenosine monophosphate-activated protein kinase (AMPK) and mechanistic target of rapamycin (mTOR) pathways, key regulators of energy homeostasis. In bladder cancer cells, sodium butyrate activates AMPK while inhibiting mTOR, triggering autophagy via the miR-139-5p/Bmi-1 axis [4]. This metabolic switch increases reactive oxygen species (ROS) production, which further amplifies AMPK activation and mTOR suppression, creating a feedback loop that promotes apoptosis [4]. Similarly, in hybrid grouper intestinal cells, sodium butyrate blocks phosphatidylinositol 3-kinase (PI3K)/mTOR complex 2 (mTORC2) signaling, alleviating inflammation and restoring immune function [5].

Endoplasmic Reticulum Stress Induction

Sodium butyrate induces endoplasmic reticulum (ER) stress by disrupting calcium homeostasis, leading to the unfolded protein response (UPR). In colorectal cancer cells, this stress upregulates chaperones like BIP and activates IRE1α, which splices XBP1 mRNA to enhance protein folding capacity [6]. Prolonged ER stress shifts the cellular response from adaptive autophagy to apoptosis, as evidenced by increased PARP cleavage and caspase activation [6]. Pharmacological inhibition of ER stress attenuates sodium butyrate-induced autophagy but exacerbates apoptosis, indicating crosstalk between survival and death pathways [6].

Metabolic Influence

Effects on Cellular Energy Production

Sodium butyrate enhances mitochondrial oxidative phosphorylation by serving as a substrate for β-oxidation. In murine models, it increases energy expenditure by upregulating peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis [8]. This shift toward oxidative metabolism reduces reliance on glycolysis, lowering lactate production and improving metabolic efficiency [8].

Mitochondrial Function Regulation

Butyrate supplementation improves mitochondrial respiratory capacity by increasing electron transport chain complex activity. This is mediated via AMPK-dependent phosphorylation of acetyl-CoA carboxylase, which reduces malonyl-CoA levels and promotes fatty acid oxidation [8]. Enhanced mitochondrial function correlates with reduced ROS accumulation and improved insulin sensitivity in peripheral tissues [8].

Glycolytic Pathway Modulation

While sodium butyrate primarily promotes oxidative metabolism, it indirectly suppresses glycolysis by downregulating hexokinase 2 and lactate dehydrogenase A [2]. This metabolic reprogramming is driven by HDAC inhibition, which derepresses genes encoding mitochondrial enzymes while repressing glycolytic promoters [2]. The net result is a shift toward the Warburg effect reversal, favoring ATP production via oxidative pathways over anaerobic glycolysis [4].

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Melting Point

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H341 (45.45%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

24 HR AFTER TREATMENT OF FRIEND ERYTHROLEUKEMIA CELLS WITH MILLIMOLAR CONCN OF SODIUM BUTYRATE, THE CHROMATIN HISTONES HAD BECOME HYPERACETYLATED. DURING THIS SAME TIME PERIOD, THE BUTYRATE-TREATED FRIEND CELLS ACCUMULATED A POPULATION OF APPROX 38% NEW RNA TRANSCRIPTS SYNTHESIZED FROM UNIQUE SEQUENCES OF MOUSE DNA.

F9 mouse teratocarcinoma stem cells differentiate into parietal endoderm cells in the presence of retinoic acid, dibutyryl cyclic AMP, and theophylline. When F9 cells are exposed to 2-5 mM sodium butyrate plus retinoic acid, dibutyryl cyclic AMP, and theophylline, they fail to differentiate. Butyrate inhibits differentiation only when added within 8 hr after retinoic acid addition. Thus an early event in retinoid action on F9 cells is butyrate-sensitive. Butyrate inhibits histone deacetylation in F9 cells, and this could be the mechanism by which butyrate inhibits differentiation.

Sodium butyrate treatment enhanced the development of colonic neoplasia and was associated with increased fecal butyric acid concentrations in rats given parenteral administration of 1,2-dimethylhydrazine.

Inhibitors of DNA polymerase efficiently inhibit initiator induced amplification of SV40 DNA sequences in the SV40 transformed Chinese hamster cell line CO631. Sodium butyrate inhibits DNA synthesis by histone modification.

Vapor Pressure

Pictograms

Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

Wikipedia

Use Classification

General Manufacturing Information

Analytic Laboratory Methods

Method 3111: Metals A. Direct Aspiration Atomic Absorption Spectrometry is used for the determination of sodium in water and wastewater. Using air-acetylene as the flame gas at a wavelength of 589.0 nm, the detection limit is 0.002 mg/l, with a sensitivity of 0.015 mg/l, at an optimum concentration range of 0.03-1 mg/l. /Sodium/

Method 305: Emission spectroscopy for the determination of sodium in water and wastewater samples. Using an inductively coupled plasma source at a wavelength of 589.0 nm, the detection limit is 30 ug/l. /Sodium/

EPA Method 7770. Atomic Absorption, Direct Aspiration for the determination of sodium in solution. Preliminary treatment of waste water, ground water, Extraction Procedure extracts, and industrial waste is always necessary because of the complexity and variability of the sample matrix. The performance characteristics for an aqueous sample free of interferences are the following: an optimum concentration range of 0.03-1 mg/l with a wavelength of 589.6 nm, a sensitivity of 0.002 mg/l, and a detection limit of 0.015 mg/l. Sodium is a universal contaminant, great care should be taken to avoid contamination. /Sodium/

Interactions

SODIUM BUTYRATE AND DIMETHYL SULFOXIDE HAD MARKED EFFECTS ON THE GROWTH, MORPHOLOGY, AND BIOCHEMISTRY OF 2 HUMAN COLONIC ADENOCARCINOMA CELL LINES IN CULTURE. DOUBLING TIMES WERE INCR BETWEEN 18% & 660% WHEREAS CELL VIABILITY WAS UNAFFECTED.

SODIUM BUTYRATE TOGETHER WITH INTERFERON ENHANCED THE ANTITUMOR EFFECT OF INTERFERON IN VIVO. WHEN SARCOMA 180 TG CELLS WERE INOCULATED IN MICE, THE MEAN SURVIVAL TIME AND FINAL SURVIVAL RATE WERE GREATLY INCR COMPARED TO THOSE TREATED WITH INTERFERON ALONE.

THE COMBINATION OF THE SODIUM BUTYRATE WITH A THERAPEUTIC AGENT (X-RAYS, FLUOROURACIL, LOMUSTINE, VINCRISTINE, ADRIAMYCIN SULFATE, 5-(3,3-DIMETHYL-1-TRIAZENO)IMIDAZOLE-4-CARBOXAMIDE, OR METHOTREXATE) OR A CYCLIC AMP-STIMULATING AGENT (RO 20-1724, THEOPHYLLINE, PAPAVERINE, OR PROSTAGLANDIN E1) RESULTED IN A GREATER REDUCTION OF THE CELL NUMBER IN MOUSE NEUROBLASTOMA CULTURES THAN THAT OBSERVED WITH EACH AGENT ALONE.

Epstein-Barr virus producer and nonproducer cell lines were treated with a combination of phorbol 12-myristate 13-acetate and n-butyrate (sodium salt). These inducers caused a massive hypomethylation of the Epstein-Barr virus producer line P3HR-1 DNA (approx 30%) at the time when DNA replication was inhibited.

Dates

Kruh, Jacques (1981). "Effects of sodium butyrate, a new pharmacological agent, on cells in culture". Molecular and Cellular Biochemistry. 42 (2): 65–82. doi:10.1007/BF00222695. PMID 6174854. S2CID 24214720.

Candido, E; Reeves, Raymond; Davie, James R. (1978). "Sodium butyrate inhibits histone deacetylation in cultured cells". Cell. 14 (1): 105–13. doi:10.1016/0092-8674(78)90305-7. PMID 667927. S2CID 33206068.

Davie, James R. (2003). "Inhibition of Histone Deacetylase Activity by Butyrate". The Journal of Nutrition. 133 (7 Suppl): 2485S–2493S. doi:10.1093/jn/133.7.2485s. PMID 12840228.

"Sodium butanoate | 156-54-7". Chemicalbook.com. Retrieved 2016-05-31.

"Sodium butyrate ≥98.5% (GC) | Sigma-Aldrich". Sigmaaldrich.com. Retrieved 2016-05-31.

Li, Huating; Gao, Zhanguo; Zhang, Jin; Ye, Xin; Xu, Aimin; Ye, Jianping; Jia, Weiping (1 April 2012). "Sodium Butyrate Stimulates Expression of Fibroblast Growth Factor 21 in Liver by Inhibition of Histone Deacetylase 3". Diabetes. 61 (4): 797–806. doi:10.2337/db11-0846. PMC 3314370. PMID 22338096. Retrieved 27 November 2021 – via diabetes.diabetesjournals.org.

Buettner, Dan (22 May 2015). "Want Great Longevity and Health? It Takes a Village". Wsj.com. Retrieved 27 November 2021.

Wang, M., Wichienchot, S., He, X., et al. In vitro colonic fermentation of dietary fibers: Fermentation rate, short-chain fatty acid production and changes in microbiota. Trends Food Sci. Technol. 88(1), 1-9 (2019).

Smith, J.G., Yokoyama, W.H., and German, J.B. Butyric acid from the diet: Actions at the level of gene expression. Crit. Rev. Food Sci. Nutr. 38(4), 259-297 (1998).

Waldecker, M., Kautenburger, T., Daumann, H., et al. Inhibition of histone-deacetylase activity by short-chain fatty acids and some polyphenol metabolites formed in the colon. J. Nutr. Biochem. 19(9), 587-593 (2008).

Decrion-Barthod, A.-Z., Bosset, M., Plissonnier, M.-L., et al. Sodium butyrate with UCN-01 has marked antitumour activity against cervical cancer cells. Anticancer Res. 30(10), 4049-4061 (2010).

Joseph, J., Mudduluru, G., Antony, S., et al. Expression profiling of sodium butyrate (NaB)-treated cells: identification of regulation of genes related to cytokine signaling and cancer metastasis by NaB. Oncogene 23(37), 6304-6315 (2004).

Chabanas, A., Khoury, E., Goeltz, P., et al. Effects of butyric acid on cell cycle regulation and induction of histone Hl° in mouse cells and tissue culture inducibility of Hl° in the late S-G2 phase of the cell cycle. J. Mol. Biol. 183(2), 141-151 (1985).

Chen, G., Ran, X., Li, B., et al. Sodium butyrate inhibits inflammation and maintains epithelium barrier integrity in a TNBS-induced inflammatory bowel disease mice model. EBioMedicine 30(1), 317-325 (2018).